molecular formula C15H13BrO3 B322428 2-Methylphenyl 3-bromo-4-methoxybenzoate

2-Methylphenyl 3-bromo-4-methoxybenzoate

Cat. No.: B322428
M. Wt: 321.16 g/mol
InChI Key: LMNGEYLDZMOURM-UHFFFAOYSA-N
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Description

2-Methylphenyl 3-bromo-4-methoxybenzoate is a brominated aromatic ester featuring a 3-bromo-4-methoxybenzoate backbone esterified to a 2-methylphenyl group. Its molecular structure (C₁₅H₁₃BrO₃) integrates electron-withdrawing (bromo) and electron-donating (methoxy) substituents, creating distinct electronic and steric properties. The compound is identified by synonyms such as 2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate and registry numbers like MFCD00787464 .

Properties

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

(2-methylphenyl) 3-bromo-4-methoxybenzoate

InChI

InChI=1S/C15H13BrO3/c1-10-5-3-4-6-13(10)19-15(17)11-7-8-14(18-2)12(16)9-11/h3-9H,1-2H3

InChI Key

LMNGEYLDZMOURM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)Br

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Benzoate Derivatives

Compound Name Substituents on Benzoate Ester Group Variation Key Functional Groups Molecular Weight (g/mol) Reference
2-Methylphenyl 3-bromo-4-methoxybenzoate 3-Br, 4-OCH₃ 2-Methylphenyl ester Bromo, methoxy, ester ~333.17
2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate 3-Br 2-Oxoethyl ester (4-methylphenyl) Keto group, ester ~319.15
Methyl 3-bromo-4-methoxybenzoate 3-Br, 4-OCH₃ Methyl ester Bromo, methoxy, simple ester ~245.06
4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate 3-Br 4-Methylphenoxy-acetyl hydrazone Hydrazone, bromo ~510.25

Key Observations:

Substituent Position and Electronic Effects: The 2-methylphenyl group in the target compound introduces steric hindrance near the ester linkage compared to the simpler methyl ester in . This may reduce hydrolysis rates, enhancing stability under basic conditions.

Molecular Weight and Applications: Lower molecular weight analogs like methyl 3-bromo-4-methoxybenzoate are more volatile and soluble in non-polar solvents, favoring use in catalysis or small-molecule synthesis. Higher molecular weight derivatives (e.g., hydrazone-containing compounds ) may exhibit improved thermal stability and selectivity in drug design due to extended conjugation.

Research Findings and Implications

Synthetic Utility :

  • Methyl 3-bromo-4-methoxybenzoate (98% purity, ) is a common intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the bromo group for regioselective substitution. The 2-methylphenyl variant may offer steric control in analogous reactions.

Crystallographic Behavior :

  • Derivatives like 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate exhibit defined crystal structures resolved via X-ray diffraction (likely using SHELX software ). The 2-methylphenyl group in the target compound could similarly influence packing motifs.

The bromo and methoxy groups may synergize with hydrazone moieties to enhance bioactivity.

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